Clemastin-N-Oxid

Übersicht

Beschreibung

Clemastine N-Oxide is a derivative of clemastine, a first-generation antihistamine commonly used to treat allergic reactions Clemastine N-Oxide is formed through the oxidation of clemastine, introducing an oxygen atom to the nitrogen atom in the molecule

Wissenschaftliche Forschungsanwendungen

Chemistry

Clemastine N-Oxide serves as a model compound for studying oxidation and reduction reactions involving nitrogen-containing heterocycles. Its structural characteristics allow researchers to investigate the mechanisms of these reactions, contributing to the broader understanding of chemical processes involving N-oxides.

Biology

In biological research, clemastine N-Oxide is examined for its effects on cellular processes and signaling pathways. It has been shown to influence various biochemical pathways, including those related to inflammation and oxidative stress. Studies indicate that it may modulate the activity of histamine H1 receptors, which are crucial in allergic responses and other physiological functions.

Medicine

Clemastine N-Oxide is explored for its therapeutic potential in neurological disorders such as multiple sclerosis and spinal cord injuries. Research indicates that it may promote oligodendrocyte differentiation and myelination, which are critical for nerve repair and regeneration . Additionally, it exhibits anti-inflammatory properties by regulating cytokine production and microglial activation .

Industry

The unique chemical properties of clemastine N-Oxide make it valuable in the development of new materials and chemical processes. Its role as a reference standard in pharmaceutical analysis highlights its importance in ensuring quality control and consistency in drug formulation.

Neuroprotective Effects

A study demonstrated that clemastine N-Oxide alleviates depressive-like behavior in mice by regulating pro-inflammatory cytokines and enhancing myelination. The compound effectively reversed behavioral deficits without affecting locomotor activity, indicating its potential as a treatment for mood disorders associated with neuroinflammation .

Antimicrobial Activity

Research has shown that clemastine exhibits inhibitory effects on the biofilm formation of Staphylococcus aureus, a significant pathogen responsible for chronic infections. The compound enhances the antibacterial activity of oxacillin against resistant strains by targeting specific proteins involved in biofilm formation . This discovery positions clemastine N-Oxide as a candidate for developing novel anti-biofilm agents.

Pharmacokinetics and Mechanism of Action

Clemastine N-Oxide has a bioavailability of approximately 39.2%, allowing it to effectively cross the blood-brain barrier and exert its effects on central nervous system targets. Its mechanism of action primarily involves antagonizing histamine H1 receptors, leading to various cellular responses that promote myelin repair and reduce neuroinflammation .

Comparative Analysis of Related Compounds

The following table compares clemastine N-Oxide with other antihistamines regarding their structural characteristics and unique features:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| Clemastine | First-generation antihistamine | Selective H1 receptor antagonist |

| Desloratadine | Second-generation antihistamine | Longer half-life; less sedation |

| Diphenhydramine | First-generation antihistamine | Sedative effects; anticholinergic properties |

| Hydroxyzine | First-generation antihistamine | Anxiolytic properties; sedative effects |

| Clemastine N-Oxide | N-oxide derivative of clemastine | Modulates oxidative stress responses; dual action |

Wirkmechanismus

Target of Action

Clemastine N-Oxide primarily targets the histamine H1 receptor . Histamine H1 receptors play a crucial role in allergic reactions, causing symptoms such as sneezing, rhinorrhea, pruritus, and acrimation . Clemastine is also known to act on specific neurons and neuroglia, exerting a protective effect .

Mode of Action

Clemastine N-Oxide operates as a selective histamine H1 antagonist . It binds to the histamine H1 receptor, blocking the action of endogenous histamine . This interaction leads to temporary relief of the negative symptoms brought on by histamine .

Biochemical Pathways

Clemastine N-Oxide affects several biochemical pathways. It has been found to regulate CHRM1, p38 MAPK, ERK, mTOR, and Wnt/β-catenin signaling pathways in oligodendrocyte progenitor cells (OPCs), oligodendrocytes (OLs), microglia, and neurons . These pathways are involved in cell differentiation, inflammation, and myelin repair .

Pharmacokinetics

Clemastine N-Oxide exhibits a bioavailability of 39.2% . It is metabolized in the liver and has an elimination half-life of 21.3 hours . The compound is excreted through the kidneys . The pharmacokinetic properties of clemastine N-Oxide impact its bioavailability and therapeutic efficacy .

Result of Action

The action of Clemastine N-Oxide results in several molecular and cellular effects. It has been found to promote myelin repair in a murine model of compression neuropathy . Clemastine treatment increases the myelin thickness and improves G-ratio . It also reduces microglia-derived IL-1β via the P38 signaling pathway .

Action Environment

The action, efficacy, and stability of Clemastine N-Oxide can be influenced by various environmental factors. For instance, in a hypoxic environment, clemastine has been shown to improve hypomyelination by suppressing activated microglia and promoting the maturation of OPCs

Biochemische Analyse

Biochemical Properties

Clemastine N-Oxide, like its parent compound Clemastine, is likely to interact with various enzymes, proteins, and other biomolecules. Clemastine has been shown to inhibit Plasmodium growth by competitively binding to the CCT/TRiC tubulin chaperone

Cellular Effects

Clemastine N-Oxide is expected to have effects on various types of cells and cellular processes, similar to Clemastine. For instance, Clemastine has been shown to have beneficial effects in various central nervous system (CNS) disorders, including neurodegenerative disease, neurodevelopmental deficits, brain injury, and psychiatric disorders

Molecular Mechanism

Clemastine is a selective histamine H1 antagonist and binds to the histamine H1 receptor, blocking the action of endogenous histamine . It is plausible that Clemastine N-Oxide may have a similar mechanism of action.

Temporal Effects in Laboratory Settings

Studies on Clemastine have shown that it can attenuate electrophysiologic and histomorphometric changes caused by compression through promoting myelin repair .

Dosage Effects in Animal Models

Studies on Clemastine have shown that it rescues hypoxia-induced hypomyelination with a minimum effective dose of 7.5 mg/kg/day .

Metabolic Pathways

Clemastine is metabolized by CYP450 isozymes oxidative N-dealkylation, and only tertiary alkylamino moieties are subject to metabolic N-oxidation by Flavin-containing monooxygenase (FMO) to give N-oxide products .

Transport and Distribution

Clemastine can transport across the blood-brain barrier and act on specific neurons and neuroglia .

Subcellular Localization

Studies on Clemastine have shown that it is an endogenous metabolite of peroxisomes, where it is produced from l-Arg by a protein immunorelated to mouse iNOS .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Clemastine N-Oxide can be synthesized through the oxidation of clemastine using various oxidizing agents. Common reagents include hydrogen peroxide, sodium perborate, and urea-hydrogen peroxide adduct. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as rhenium-based catalysts or titanium silicalite .

Industrial Production Methods: Industrial production of Clemastine N-Oxide involves similar oxidation processes but on a larger scale. Continuous flow processes using packed-bed microreactors have been developed to enhance efficiency and safety. These methods allow for the continuous production of Clemastine N-Oxide with high yields and minimal waste .

Analyse Chemischer Reaktionen

Types of Reactions: Clemastine N-Oxide undergoes various chemical reactions, including:

Substitution: The N-oxide group can participate in nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, sodium perborate, and urea-hydrogen peroxide adduct are commonly used oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst is used for the reduction of Clemastine N-Oxide.

Major Products:

Reduction: Clemastine is the primary product formed from the reduction of Clemastine N-Oxide.

Substitution: Various substituted derivatives of clemastine can be formed depending on the nucleophile used in the reaction.

Vergleich Mit ähnlichen Verbindungen

Clemastine: The parent compound, a first-generation antihistamine with sedative and anticholinergic effects.

Diphenhydramine: Another first-generation antihistamine with similar properties but different chemical structure.

Chlorpheniramine: A first-generation antihistamine with a similar mechanism of action but different pharmacokinetic profile.

Uniqueness: Clemastine N-Oxide is unique due to the presence of the N-oxide group, which imparts different chemical reactivity and potential biological effects compared to its parent compound, clemastine. This modification allows for the exploration of new therapeutic applications and chemical processes .

Biologische Aktivität

Clemastine N-Oxide, the N-oxide derivative of clemastine, is a compound that has garnered interest due to its biological activities, particularly in the context of allergy treatment and potential antimicrobial properties. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with related compounds.

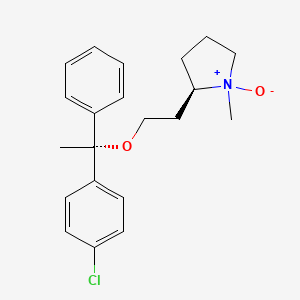

Chemical Structure and Properties

Clemastine N-Oxide (C21H26ClNO2) is characterized by an additional oxygen atom bonded to the nitrogen atom of the clemastine molecule. This structural modification influences its pharmacological profile, retaining some activities similar to clemastine but also introducing unique properties.

| Property | Value |

|---|---|

| Molecular Formula | C21H26ClNO2 |

| Molecular Weight | 359.89 g/mol |

| Chemical Class | Antihistamine |

| Mechanism of Action | H1 receptor antagonist |

Clemastine N-Oxide functions primarily as an antagonist at the histamine H1 receptor , which is crucial for mediating allergic responses. Beyond this role, research indicates that it may also modulate oxidative stress and inflammation pathways, enhancing its therapeutic potential in various conditions.

Histamine H1 Receptor Antagonism

- Inhibition of Allergic Responses : By blocking H1 receptors, clemastine N-Oxide can alleviate symptoms associated with allergies.

- Impact on Biofilm Formation : Studies have shown that clemastine can inhibit biofilm formation in Staphylococcus aureus, a significant pathogen in clinical settings. This effect is mediated through the inhibition of eDNA release and downregulation of biofilm-related genes such as icaA and fnbB .

Antimicrobial Activity

Recent studies highlight the potential of clemastine N-Oxide as an antimicrobial agent. It exhibits bacteriostatic activity against S. aureus and enhances the efficacy of traditional antibiotics like oxacillin. The compound's ability to disrupt biofilm formation is particularly noteworthy, as biofilms are often resistant to standard treatments.

- Case Study : In a study involving clinical strains of S. aureus, clemastine significantly reduced biofilm formation and hemolytic activity by targeting specific proteins involved in these processes .

Neurological Implications

Clemastine N-Oxide has been investigated for its potential in treating neurological disorders, particularly multiple sclerosis (MS). Research indicates that it may promote remyelination and protect against neuroinflammation.

- Clinical Trials : Ongoing trials are exploring its efficacy in reducing neurofilament light chain levels in MS patients, suggesting a role in neuroprotection .

Comparative Analysis with Related Compounds

Clemastine N-Oxide shares similarities with other antihistamines but possesses distinct characteristics that may enhance its utility in clinical settings.

| Compound | Class | Unique Features |

|---|---|---|

| Clemastine | First-generation | Selective H1 receptor antagonist |

| Desloratadine | Second-generation | Longer half-life; less sedation |

| Diphenhydramine | First-generation | Sedative effects; anticholinergic properties |

| Hydroxyzine | First-generation | Anxiolytic properties; sedative effects |

Eigenschaften

IUPAC Name |

(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methyl-1-oxidopyrrolidin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClNO2/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)25-16-14-20-9-6-15-23(20,2)24/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3/t20-,21-,23?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZFEDGPQDFPLM-OJOWTSHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCC[N+]3(C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCC[C@H]3CCC[N+]3(C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.